Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-
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Overview
Description
(2-Phenylethene-1,1-diyldisulfonyl)dibenzene is a compound belonging to the class of bissulfonyl ethylenes. It is characterized by the presence of two sulfonyl groups attached to an ethene backbone, with phenyl groups attached to the ethene and sulfonyl moieties. This compound is known for its electrophilic properties and is used in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenylethene-1,1-diyldisulfonyl)dibenzene typically involves the reaction of phenyl-substituted ethene with sulfonyl chloride in the presence of a base. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for (2-phenylethene-1,1-diyldisulfonyl)dibenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylethene-1,1-diyldisulfonyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as DMSO or acetonitrile under controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol-substituted compounds, and various substituted phenyl derivatives .
Scientific Research Applications
(2-Phenylethene-1,1-diyldisulfonyl)dibenzene has several scientific research applications, including:
Chemistry: Used as an electrophilic reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-phenylethene-1,1-diyldisulfonyl)dibenzene involves its electrophilic nature, which allows it to react with nucleophiles. The sulfonyl groups enhance the electrophilicity of the ethene backbone, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-phenylethene-1,1-diyldisulfonyl)dibenzene include:
- (Ethene-1,1-diyldisulfonyl)dibenzene
- (2-(4-Methoxyphenyl)ethene-1,1-diyldisulfonyl)dibenzene
- 4-(2,2-Bis(phenylsulfonyl)vinyl)-N,N-dimethylaniline
Uniqueness
What sets (2-phenylethene-1,1-diyldisulfonyl)dibenzene apart from these similar compounds is its specific substitution pattern and the presence of phenyl groups, which influence its reactivity and applications. The unique combination of electrophilic and nucleophilic sites makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
39082-44-5 |
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Molecular Formula |
C20H16O4S2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2,2-bis(benzenesulfonyl)ethenylbenzene |
InChI |
InChI=1S/C20H16O4S2/c21-25(22,18-12-6-2-7-13-18)20(16-17-10-4-1-5-11-17)26(23,24)19-14-8-3-9-15-19/h1-16H |
InChI Key |
ORJVUEROUYGOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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